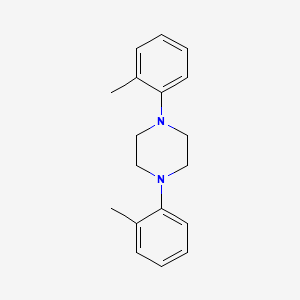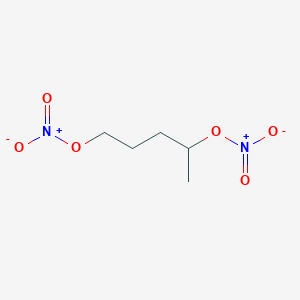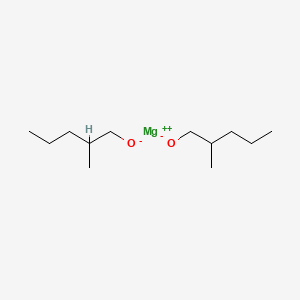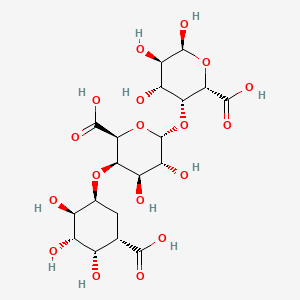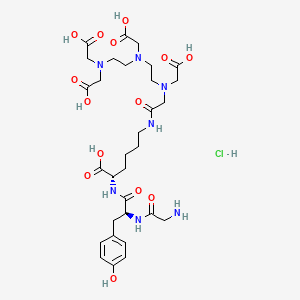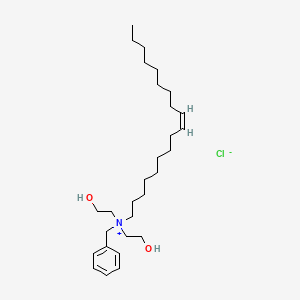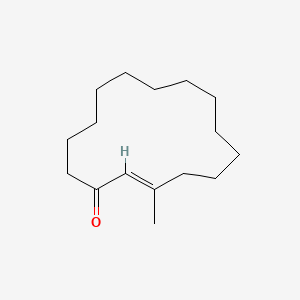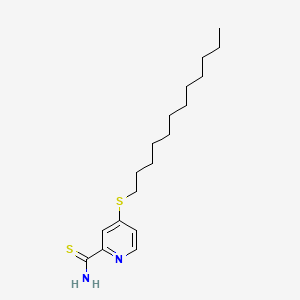
2-Pyridinecarbothioamide, 4-(dodecylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarbothioamide, 4-(dodecylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, with a dodecylthio substituent at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-(dodecylthio)- typically involves the reaction of 2-pyridinecarbothioamide with a dodecylthio reagent. One common method includes the refluxing of 4-morpholinoaniline, sulfur, and sodium sulfite in 2-picoline, followed by work-up and recrystallization from hot methanol . The reaction conditions often require dry solvents and an inert atmosphere to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for 2-Pyridinecarbothioamide, 4-(dodecylthio)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyridinecarbothioamide, 4-(dodecylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.
Substitution: The dodecylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridinecarbothioamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarbothioamide, 4-(dodecylthio)- involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound forms complexes with metal ions, which can interfere with DNA replication and protein synthesis in cancer cells . The dodecylthio group enhances the lipophilicity of the compound, facilitating its cellular uptake and interaction with intracellular targets.
Comparación Con Compuestos Similares
- 2-Pyridinecarbothioamide, 4-(methylthio)-
- 2-Pyridinecarbothioamide, 4-(ethylthio)-
- 2-Pyridinecarbothioamide, 4-(butylthio)-
Comparison: 2-Pyridinecarbothioamide, 4-(dodecylthio)- is unique due to its long dodecylthio chain, which imparts distinct lipophilic properties compared to its shorter-chain analogs. This increased lipophilicity can enhance its biological activity and cellular uptake, making it a more potent compound in certain applications .
Propiedades
Número CAS |
186044-68-8 |
|---|---|
Fórmula molecular |
C18H30N2S2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
4-dodecylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C18H30N2S2/c1-2-3-4-5-6-7-8-9-10-11-14-22-16-12-13-20-17(15-16)18(19)21/h12-13,15H,2-11,14H2,1H3,(H2,19,21) |
Clave InChI |
CTJLRVKCKMLJAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1=CC(=NC=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



